molecular formula C15H18N2 B1608411 3-Azepan-2-yl-quinoline CAS No. 527673-83-2

3-Azepan-2-yl-quinoline

Cat. No. B1608411
CAS RN: 527673-83-2
M. Wt: 226.32 g/mol
InChI Key: XCXJLWLQQPJVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Azepan-2-yl-quinoline” is a heterocyclic compound with the molecular formula C15H18N2 . It has a molecular weight of 226.31700 . The compound is characterized by a quinoline structure, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been reported in the literature with various protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with an azepane ring attached to it . The quinoline core is a bicyclic structure containing a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Quinoline and its derivatives, including “this compound”, undergo various chemical reactions. For instance, they can undergo nucleophilic and electrophilic substitution reactions . In recent years, there has been a societal expectation for chemists to produce greener and more sustainable chemical processes. This has led to the development of green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.068g/cm3 and a boiling point of 386.5ºC at 760 mmHg . The flash point of the compound is 187.5ºC .

Scientific Research Applications

Anticancer Activities

Quinoline and its derivatives, including those similar to 3-Azepan-2-yl-quinoline, have been extensively studied for their anticancer properties. The quinoline scaffold is recognized for its ability to inhibit various cancer-related targets, such as tyrosine kinases, the proteasome, tubulin polymerization, and DNA repair mechanisms. This broad spectrum of biological activities stems from the synthetic versatility of quinoline, allowing for the generation of a wide range of structurally diverse derivatives. These compounds have been evaluated for their anticancer activities through both in vitro and in vivo studies, focusing on their mechanisms of action and structure-activity relationships (SAR) to refine cancer drug development (Solomon & Lee, 2011).

Antimicrobial and Antifungal Applications

Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and antifungal effects. These compounds have been found to possess anti-bacterial, antifungal, anthelmintic, and anti-inflammatory properties. Their versatility and efficacy against various pathogens highlight the potential of quinoline-based compounds for the development of new antimicrobial and antifungal agents. The article by Marella et al. emphasizes the diversity of the quinoline ring and its established protocols for synthesis, indicating a promising avenue for the discovery of new therapeutic agents (Marella et al., 2013).

Enantioselective Synthesis

The enantioselective synthesis of quinoline derivatives, including this compound analogs, has been achieved through iridium-catalyzed hydrogenation. This methodology offers an efficient route to optically active tetrahydroquinolines, demonstrating the potential of quinoline derivatives in asymmetric synthesis. The process has been applied to the synthesis of naturally occurring alkaloids, showcasing the significance of quinoline scaffolds in the synthesis of bioactive natural products (Wang et al., 2003).

Novel Syntheses and Ring Expansion Techniques

Research on activated quinolines and isoquinolines has revealed unexpected ring expansion capabilities, leading to the synthesis of novel benzoazepines. These findings underscore the chemical versatility of quinoline derivatives and open new pathways for synthesizing complex heterocyclic compounds. Such advancements in synthetic chemistry highlight the potential for developing new quinoline-based molecules with unique biological activities (Yadav et al., 2004).

Cytotoxic Activities Against Cancer Cell Lines

The synthesis of oxepine and azepine fused N-heterocyclic derivatives from quinolines has led to compounds with promising anti-proliferative properties against cervical and breast cancer cell lines. This one-pot reaction demonstrates the potential of quinoline derivatives in the development of new anticancer agents. The structure confirmation by single crystal X-ray analysis and the evaluation of cytotoxic activities underscore the relevance of quinoline derivatives in cancer research (Kumar et al., 2017).

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure and the biological target. For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoline and its derivatives, including “3-Azepan-2-yl-quinoline”, have received considerable attention due to their broad spectrum of bioactivity . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, future research may focus on the development of new quinoline derivatives with improved therapeutic effects .

properties

IUPAC Name

3-(azepan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-7-15(16-9-5-1)13-10-12-6-3-4-8-14(12)17-11-13/h3-4,6,8,10-11,15-16H,1-2,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXJLWLQQPJVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393041
Record name 3-Azepan-2-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

527673-83-2
Record name 3-Azepan-2-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azepan-2-yl-quinoline
Reactant of Route 2
3-Azepan-2-yl-quinoline
Reactant of Route 3
Reactant of Route 3
3-Azepan-2-yl-quinoline
Reactant of Route 4
3-Azepan-2-yl-quinoline
Reactant of Route 5
3-Azepan-2-yl-quinoline
Reactant of Route 6
Reactant of Route 6
3-Azepan-2-yl-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.